

Structural Characterization of 6-Bromo-5-methylquinolin-2(1H)-one: A Technical Guide

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Compound of Interest

| | |
|----------------|------------------------------------|
| Compound Name: | 6-Bromo-5-methylquinolin-2(1H)-one |
| CAS No.: | 99465-11-9 |
| Cat. No.: | B13682797 |

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Executive Summary

The quinolin-2(1H)-one (carbostyryl) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, GPCR ligands, and enzyme modulators[1]. The structural validation of halogenated derivatives, such as **6-Bromo-5-methylquinolin-2(1H)-one** (CAS: 99465-11-9)[2], presents unique analytical challenges. Syntheses relying on Knorr or Conrad-Limpach cyclizations of meta-substituted anilines often yield complex regioisomeric mixtures[3].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data reporting. This guide details the causality behind experimental choices, providing a self-validating analytical framework using High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR) to unequivocally confirm the structure and regiochemistry of **6-Bromo-5-methylquinolin-2(1H)-one**.

Physicochemical Profiling & Theoretical Parameters

Before initiating instrumental analysis, establishing the theoretical exact mass and isotopic distribution is imperative. The presence of bromine dictates a highly specific isotopic signature that serves as the first line of structural validation.

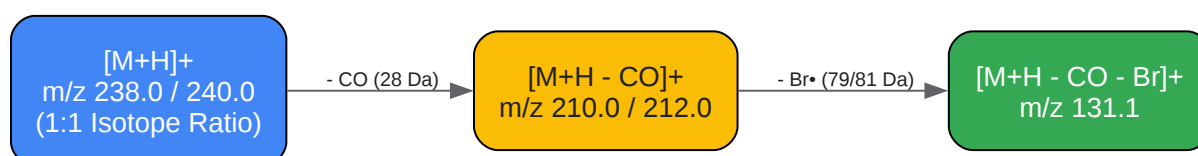
Table 1: Fundamental Physicochemical Properties

| Parameter | Value / Description | Diagnostic Significance |
|---|-------------------------------------|--|
| Molecular Formula | C ₁₀ H ₈ BrNO | Defines the exact mass and degrees of unsaturation (Index = 7). |
| Monoisotopic Mass | 236.9789 Da | Baseline for HRMS calibration. |
| [M+H] ⁺ (⁷⁹ Br / ⁸¹ Br) | 237.9867 / 239.9847 m/z | 1:1 isotopic doublet confirms the presence of a single bromine atom. |
| LogP (Predicted) | ~2.8 | Guides LC-MS reverse-phase chromatographic retention times. |

High-Resolution Mass Spectrometry (HRMS) Elucidation

The Causality of Fragmentation

In positive Electrospray Ionization (ESI⁺), **6-Bromo-5-methylquinolin-2(1H)-one** readily protonates at the carbonyl oxygen to form the [M+H]⁺ ion. The defining feature of the quinolin-2(1H)-one core under Collision-Induced Dissociation (CID) is the highly predictable neutral loss of carbon monoxide (-28 Da)[4]. This ring-contraction fragmentation is a self-validating feature of α -lactam-containing heterocycles. Following the loss of CO, the ejection of the bromine radical (-79/81 Da) yields a stabilized aromatic cation.



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Mass spectrometry fragmentation pathway of **6-Bromo-5-methylquinolin-2(1H)-one**.

Protocol 1: Self-Validating LC-HRMS/MS Workflow

- **Sample Preparation:** Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).
- **Chromatography:** Inject 2 µL onto a C18 UPLC column (e.g., 1.7 µm, 2.1 x 50 mm). Elute with a gradient of 5% to 95% Acetonitrile over 5 minutes.
- **Ionization:** Operate the mass spectrometer in ESI+ mode. Set capillary voltage to 3.0 kV and desolvation temperature to 400 °C.
- **Acquisition & CID:** Acquire full scan data (m/z 100-1000) at 70,000 FWHM resolution. Isolate the m/z 238.0 precursor and apply Normalized Collision Energy (NCE) at 35 eV.
- **Validation Check:** Confirm the 1:1 ratio of the m/z 238.0/240.0 precursor and the presence of the m/z 210.0 product ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy The Regioisomer Challenge

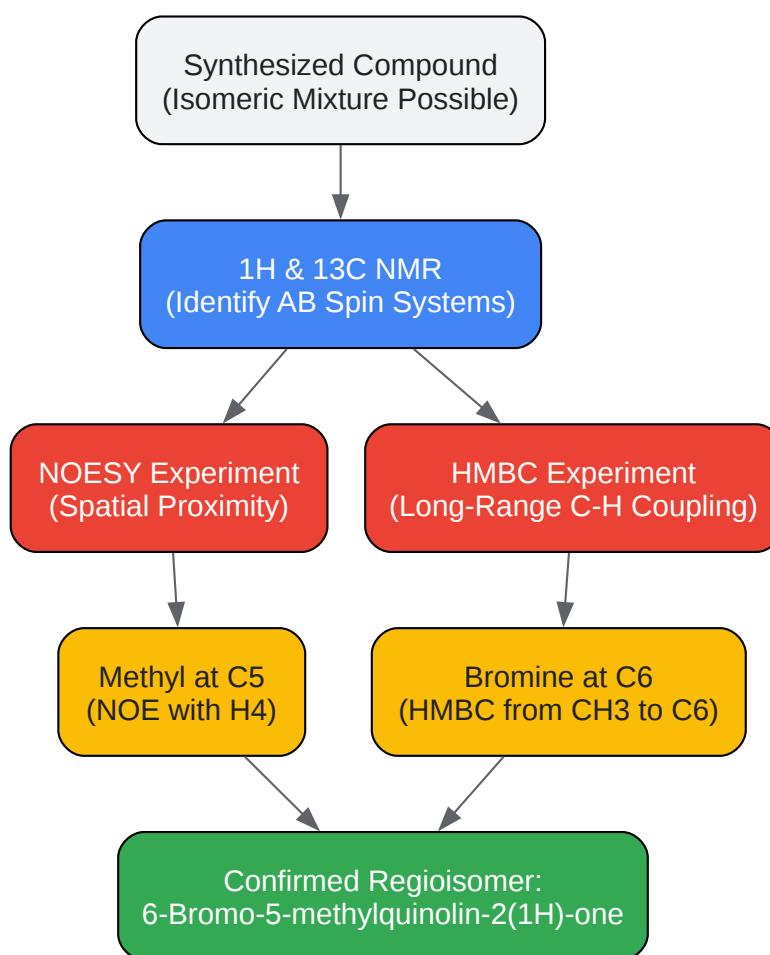
When synthesizing this compound, cyclization can theoretically occur at either the ortho or para position relative to the methyl group of the aniline precursor, potentially yielding a 7-methyl isomer[3]. 1D NMR alone cannot definitively distinguish these regioisomers. A 2D NOESY experiment is mandatory to prove spatial proximity, while HMBC confirms the exact connectivity of the heavy bromine atom[5].

Table 2: Diagnostic 1H NMR Assignments (DMSO-d6, 400 MHz)

| Nucleus | Position | Expected Shift (ppm) | Multiplicity (J in Hz) | Diagnostic Causality |
|--------------|--------------------|----------------------|------------------------|---|
| ^1H | H-1 (NH) | 11.8 - 12.0 | Singlet (broad) | Highly deshielded lactam proton; confirms tautomeric state. |
| ^1H | H-4 | 7.9 - 8.1 | Doublet (9.5) | Deshielded by adjacent aromatic ring current; key for NOE. |
| ^1H | H-7 | 7.5 - 7.7 | Doublet (8.8) | Ortho-coupling to H-8; shifted downfield by C6-Br. |
| ^1H | H-8 | 7.2 - 7.4 | Doublet (8.8) | Ortho-coupling to H-7; shielded relative to H-7. |
| ^1H | H-3 | 6.4 - 6.6 | Doublet (9.5) | Alpha to carbonyl, relatively shielded. |
| ^1H | C5-CH ₃ | 2.4 - 2.6 | Singlet (3H) | Anchor for 2D NOESY/HMBC correlation. |

2D NMR Causality: The "Peri" Interaction

In the 5-methyl regioisomer, the C5-methyl group and the H-4 proton are in a peri-relationship (separated by $\sim 2.5 \text{ \AA}$ across the bridgehead). This spatial proximity generates a strong, diagnostic Nuclear Overhauser Effect (NOE) cross-peak. If the compound were the 7-methyl isomer, this NOE would be absent, and a NOE to H-8 would be observed instead.



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NMR analytical workflow for resolving quinolinone regioisomers.

Protocol 2: 2D NMR Regioisomer Resolution

- **Sample Preparation:** Dissolve 15-20 mg of the compound in 600 μL of deuterated dimethyl sulfoxide (DMSO- d_6). Sonicate to ensure complete dissolution, which is critical for sharp line shapes.
- **1D Acquisition:** Acquire standard ^1H (16 scans) and ^{13}C (1024 scans) spectra at 298 K. Identify the characteristic AB spin systems for H-3/H-4 and H-7/H-8.
- **NOESY Acquisition:** Execute a 2D NOESY experiment with a mixing time of 400-500 ms (optimized for the correlation time of small molecules in viscous DMSO).

- HMBC Acquisition: Set up a 2D HMBC experiment optimized for long-range coupling constants ($nJ_{CH} = 8$ Hz).
- Interpretation: Extract the 1D slice of the methyl singlet (~2.5 ppm) in the NOESY spectrum. The presence of a cross-peak with the H-4 doublet (~7.9 ppm) definitively validates the 5-methyl configuration.

Vibrational Spectroscopy (FT-IR)

Quinolin-2(1H)-ones exhibit lactam-lactim tautomerism. In the solid state, the lactam form overwhelmingly predominates[5]. FT-IR is utilized specifically to validate this tautomeric state prior to biological assay formulation.

Table 3: Diagnostic FT-IR Bands (ATR or KBr Pellet)

| Functional Group | Expected Frequency (cm^{-1}) | Diagnostic Significance |
|------------------|---|--|
| N-H (Amide) | 3150 - 3200 (broad) | Confirms lactam tautomer over lactim (which would show O-H >3300 cm^{-1}). |
| C=O (Lactam) | 1650 - 1670 (strong) | Hallmark of the quinolin-2(1H)-one core. |
| C=C (Aromatic) | 1590 - 1620 (variable) | Confirms the aromatic ring skeleton. |
| C-Br | 1050 - 1070 (sharp) | Validates halogen presence (corroborated by HRMS). |

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Sources

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